
(2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane: is a complex organic compound characterized by its unique structural features, including an oxirane ring and multiple conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the octa-2,5,7-trien-1-yl precursor and the undecyl precursor.
Formation of the Oxirane Ring: The key step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the desired stereochemistry.
Coupling Reaction: The final step involves coupling the octa-2,5,7-trien-1-yl precursor with the undecyl precursor to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the oxirane ring or the double bonds, resulting in the formation of alcohols or alkanes.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring to form various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Epoxides and Diols: From oxidation reactions
Alcohols and Alkanes: From reduction reactions
Various Derivatives: From substitution reactions
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Industry:
Materials Science: Applications in the development of novel materials with specific properties.
Polymer Chemistry: Used in the synthesis of polymers with unique characteristics.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane involves its interaction with molecular targets through its oxirane ring and conjugated double bonds. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The conjugated double bonds can participate in electron transfer reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
- (2S,3R)-2-((2Z,5Z)-Octa-2,5-dien-1-yl)-3-undecyloxirane
- (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-decyloxirane
Uniqueness:
- Structural Features: The presence of multiple conjugated double bonds and the specific stereochemistry of the oxirane ring make (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane unique compared to its analogs.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C21H36O |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(2S,3R)-2-[(2Z,5Z)-octa-2,5,7-trienyl]-3-undecyloxirane |
InChI |
InChI=1S/C21H36O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h4,6,8,14,16,20-21H,2-3,5,7,9-13,15,17-19H2,1H3/b8-6-,16-14-/t20-,21+/m0/s1 |
Clé InChI |
MNOQVNSRLYAHLG-AEULXZPHSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C=C |
SMILES canonique |
CCCCCCCCCCCC1C(O1)CC=CCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate](/img/structure/B15216752.png)

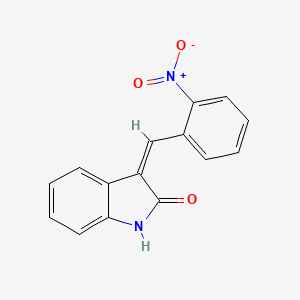

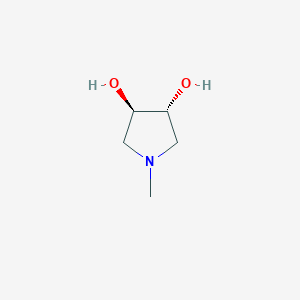
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
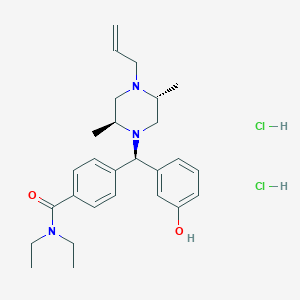
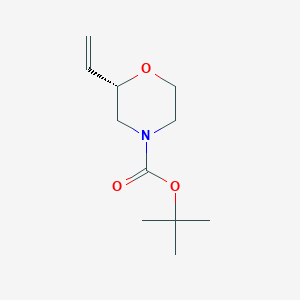

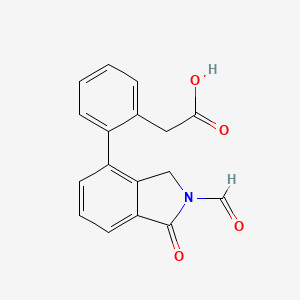
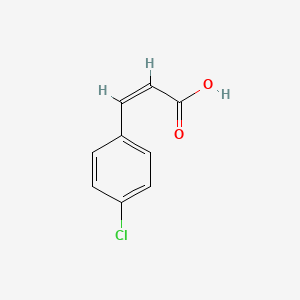
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
